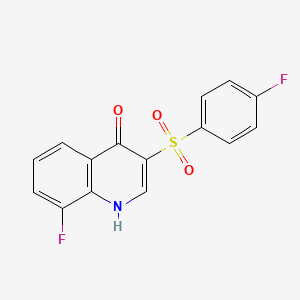

![molecular formula C19H16ClFN2O2 B6515624 ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 950277-48-2](/img/structure/B6515624.png)

ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to have pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in organic chemistry . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound can exist in different conformations . The negative potential region, which is usually related to the lone pair of electronegative atoms, is mainly distributed in the O atom of the ester group .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve a radical approach, such as the catalytic protodeboronation of alkyl boronic esters . This could allow for transformations such as formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate has been used in a variety of scientific research applications. It has been used in drug discovery and development, as well as in biochemistry and molecular biology. In drug discovery and development, this compound has been used to study the structure-activity relationships of quinoline-based compounds. In biochemistry, this compound has been used to study the interactions between proteins and other biological molecules, as well as to study the effects of quinoline-based compounds on cellular processes. In molecular biology, this compound has been used to study the structure and function of proteins and other biological molecules.

Mécanisme D'action

Target of Action

Compounds of similar structure are often involved in reactions at the benzylic position .

Mode of Action

The mode of action involves the compound interacting with its targets through a series of chemical reactions. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound may also participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound likely affects biochemical pathways involving the aforementioned reactions. In the case of Suzuki–Miyaura cross-coupling, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action would be the formation of new compounds through the aforementioned reactions. For example, in Suzuki–Miyaura cross-coupling, the compound could contribute to the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of certain halogens . Additionally, the compound’s action may be performed under exceptionally mild and functional group tolerant reaction conditions .

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research. Additionally, it is a relatively stable compound, making it easier to store and handle. However, one limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

Future research on ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate could focus on a variety of areas. One area of research could focus on the compound’s mechanism of action, as well as its potential applications in drug discovery and development. Additionally, research could focus on the compound’s effects on cellular processes, as well as its potential as an anti-inflammatory and anti-oxidant agent. Additionally, research could focus on the compound’s potential as an anti-bacterial and anti-fungal agent. Finally, research could focus on the compound’s potential as an anti-diabetic agent.

Méthodes De Synthèse

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is synthesized from ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylic acid. This compound is synthesized through a multi-step process that involves the reaction of 3-fluoro-4-methylphenylacetic acid with ethylchloroformate, followed by the addition of ammonium chloride and ethylhexanoic acid. The reaction is then followed by the addition of hydrochloric acid and sodium hydroxide. The final product is then purified through recrystallization.

Propriétés

IUPAC Name |

ethyl 6-chloro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c1-3-25-19(24)18-10-17(14-8-12(20)5-7-16(14)23-18)22-13-6-4-11(2)15(21)9-13/h4-10H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLVGVLLKPMZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515550.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515566.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6515575.png)

![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)

![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)

![ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515595.png)

![3-(3,4-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515598.png)

![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)

![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)

![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)

![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)

![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)